![molecular formula C₂₁H₂₅ClN₂O₃[C₂H₄O]n B1142189 セチリジン ポリエチレングリコール (PEG) エステル CAS No. 1509941-93-8](/img/new.no-structure.jpg)

セチリジン ポリエチレングリコール (PEG) エステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

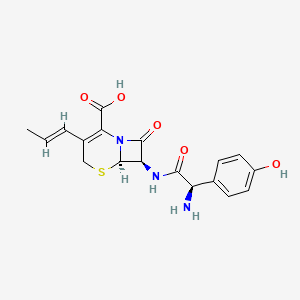

Cetirizine Polyethylene Glycol (PEG) Ester is a pharmaceutical adduct derived from Cetirizine dihydrochloride. Cetirizine is an orally active and selective H1-receptor antagonist used for the treatment of allergy symptoms. The esterification with Polyethylene Glycol enhances the solubility and bioavailability of Cetirizine, making it more effective in its therapeutic applications .

科学的研究の応用

Cetirizine Polyethylene Glycol (PEG) Ester has a wide range of scientific research applications:

作用機序

Target of Action

Cetirizine Polyethylene Glycol (PEG) Ester is a derivative of Cetirizine, which is an orally active and selective H1-receptor antagonist . The primary target of Cetirizine is the H1 receptor, which plays a crucial role in mediating allergic reactions.

Mode of Action

The interaction between Cetirizine PEG Ester and its targets involves a process of esterification . The esterification of Cetirizine in PEG is a second-order reversible kinetic process . The rate constants indicate that Cetirizine is esterified about 240 times faster than other compounds like indomethacin at 80°C .

Biochemical Pathways

The degradation of Cetirizine in polyethylene glycol arises from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG . The oxidation process was investigated to model the degradation of Cetirizine in PEG-containing formulation . The oxidation product was identified as cetirizine N-oxide .

Pharmacokinetics

It’s known that the physical state of cetirizine peg ester is a liquid (oil) and it’s recommended to be stored at 4°c

Result of Action

The molecular and cellular effects of Cetirizine PEG Ester’s action are primarily related to its interaction with H1 receptors and its subsequent degradation in PEG-containing formulations. The degradation product, cetirizine N-oxide, is formed through the oxidation process .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Cetirizine PEG Ester. For instance, the rate of esterification is temperature-dependent, with the process occurring faster at higher temperatures . Additionally, the degradation of Cetirizine in PEG arises from the reaction between the drug and the reactive peroxide intermediates formed through oxidation of PEG . This suggests that the oxidative environment can influence the stability of the compound.

生化学分析

Biochemical Properties

Cetirizine Polyethylene Glycol Ester interacts with various biomolecules in its biochemical reactions. The degradation of cetirizine in polyethylene glycol arises from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG .

Molecular Mechanism

The molecular mechanism of Cetirizine Polyethylene Glycol Ester involves the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG . This leads to the formation of cetirizine N-oxide, a degradation product .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cetirizine Polyethylene Glycol Ester change over time. The compound was found to degrade during manufacture and storage . The shelf-life for cetirizine in a PEG 400 formulation at 25°C was predicted to be only 30 hours .

Metabolic Pathways

The metabolic pathways of Cetirizine Polyethylene Glycol Ester involve the oxidation of cetirizine in polyethylene glycol

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cetirizine Polyethylene Glycol (PEG) Ester involves the esterification of Cetirizine with Polyethylene Glycol. The reaction typically occurs in the presence of a catalyst such as N-hydroxysuccinimide (NHS) esters, which react with primary amine groups by nucleophilic attack, forming amide bonds and releasing the NHS .

Industrial Production Methods: Industrial production of Cetirizine Polyethylene Glycol (PEG) Ester involves large-scale esterification processes, ensuring the consistent quality and purity of the final product. The process is optimized to achieve high yields and minimize impurities, often using advanced purification techniques such as high-performance liquid chromatography (HPLC) .

化学反応の分析

Types of Reactions: Cetirizine Polyethylene Glycol (PEG) Ester primarily undergoes oxidation reactions. The degradation of Cetirizine in Polyethylene Glycol arises from the reaction between the drug and reactive peroxide intermediates, such as peroxyl radicals formed through the oxidation of Polyethylene Glycol .

Common Reagents and Conditions: The oxidation process is typically modeled using hydrogen peroxide and sodium percarbonate as oxidizing agents. The reaction conditions vary, but forced degradation conditions in the pH range from 3 to 10 are commonly used .

Major Products Formed: The major product formed from the oxidation of Cetirizine in Polyethylene Glycol is Cetirizine N-oxide .

類似化合物との比較

- Cetirizine dihydrochloride

- Loratadine Polyethylene Glycol Ester

- Fexofenadine Polyethylene Glycol Ester

Comparison: Compared to similar compounds, Cetirizine Polyethylene Glycol (PEG) Ester stands out due to its enhanced solubility and bioavailability. The esterification with Polyethylene Glycol not only improves its pharmacokinetic properties but also provides better stability and efficacy in pharmaceutical formulations .

特性

CAS番号 |

1509941-93-8 |

|---|---|

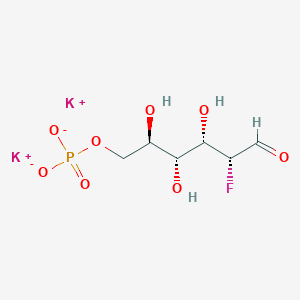

分子式 |

C₂₁H₂₅ClN₂O₃[C₂H₄O]n |

分子量 |

432.94 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

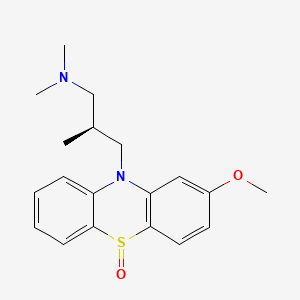

![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)